molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No.: B1302249
CAS No.: 71985-80-3
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDEWJJEMHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991544
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-80-3, 71235-92-2
Record name 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71985-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.248.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 71235-92-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 11.7 mmol) in conc. hydrochloric acid (20 mL) was heated to 100° C. and maintained for 6 h. The mixture was then concentrated to dryness in vacuo to give a solid, which was washed with acetonitrile-diethyl ether (1:1) and dried in vacuo to afford 1-methyl-piperidine-4-carboxylic acid hydrochloride (1.0 g, 48%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Charge isonipecotic acid (1.00 wt, 1.0 eq, 600 g) to a reaction vessel. Charge palladium on charcoal (10% wt, 50% wet paste, 0.05 wt, 30 g) to the reaction vessel. Charge purified water (4.0 vol, 2.4 L) to the reaction vessel. Heat the resulting mixture to 90 to 95° C. Charge formic acid (1.2 vol, 1.4 wt, 4.0 eq, 720 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Charge formaldehyde (37% w/w aqueous solution, 0.74 vol, 0.81 wt, 1.3 eq, 444 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion≦0.1% area isonipecotic acid, expected 3 hours). Cool the resulting mixture to 20 to 30° C. Filter the reaction mixture through GF/F. Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C. Concentrate the combined filtrates to ca 2 vol at atmospheric pressure. As necessary adjust the temperature to 65 to 75° C. Charge conc. Hydrochloric acid (0.95 vol, 1.14 wt, 1.5 eq, 570 mL) to the vessel at 65 to 75° C. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure. Check the water content by KF analysis of the supernatant liquors using AX reagent (pass criterion≦0.1% w/w). Cool the reaction mixture to 20 to 25° C. Stir the reaction mixture for 1 to 2 hours at 20 to 25° C. Filter the reaction mixture at 20 to 25° C. Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL). Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent). Expected yield: 80 to 90% th, 111 to 125% w/w; Isolated yield: 755 g (91% th, 125 w/w). FIG. 5 shows a typical NMR spectrum of 1-Methylpiperidine-4-carboxylic acid (D2O)
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Three
Quantity
570 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 4
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 5
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-methylpiperidine-4-carboxylic Acid Hydrochloride

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